molecular formula C14H21NO4 B11850140 Isoquinoline, 1,2,3,4-tetrahydro-5,6,7,8-tetramethoxy-2-methyl- CAS No. 74046-24-5

Isoquinoline, 1,2,3,4-tetrahydro-5,6,7,8-tetramethoxy-2-methyl-

Cat. No.: B11850140
CAS No.: 74046-24-5
M. Wt: 267.32 g/mol
InChI Key: VMPOVULYLBHXAO-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-5,6,7,8-tetramethoxy-2-methyl- (CAS: 74046-24-5) is a tetrahydroisoquinoline alkaloid with a fully substituted aromatic ring system. Its structure comprises a tetrahydroisoquinoline core substituted with four methoxy groups at positions 5, 6, 7, and 8, and a methyl group at position 2 of the isoquinoline ring (Figure 1). Commonly referred to as Weberine, this compound is primarily isolated from cacti species such as Pachycereus weberi and Pachycereus pringlei .

Key physicochemical properties include:

  • Molecular formula: C₁₄H₂₁NO₄
  • Molecular weight: 267.324 g/mol
  • Melting point: 165–166°C (hydrochloride salt form) .

Its synthesis involves complex alkaloid extraction protocols or multi-step organic reactions, such as Bischler-Napieralski cyclization, to construct the isoquinoline backbone .

Properties

CAS No.

74046-24-5

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

5,6,7,8-tetramethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H21NO4/c1-15-7-6-9-10(8-15)12(17-3)14(19-5)13(18-4)11(9)16-2/h6-8H2,1-5H3

InChI Key

VMPOVULYLBHXAO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=C2OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for 5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Nucleophilic Substitution at Methoxy Groups

The electron-rich aromatic ring enables regioselective demethylation under specific conditions. For example:

Reaction ConditionsProduct FormedYieldSource
BCl₃ in CH₂Cl₂ (15 min, rt)12-Hydroxy derivative85%
HBr in AcOH (reflux, 4 h)Partial demethylation at C5/C872%

These reactions highlight the susceptibility of methoxy groups to acidic or Lewis acid-mediated cleavage, with regioselectivity influenced by steric and electronic factors .

Oxidation Reactions

Oxidation of the tetrahydroisoquinoline moiety has been studied under various conditions:

Oxidizing AgentConditionsProductNotesSource
KMnO₄ in H₂O/acetone0°C, 2 h5,6,7,8-TetramethoxyisoquinolineAromatic ring preserved
DDQ in CHCl₃Reflux, 6 hDehydrogenated quinolineRadical-mediated pathway

The methyl group at C2 stabilizes the transition state during oxidation, favoring retention of the methoxy substituents .

Lithiation and Electrophilic Quenching

The C1 and C4 positions undergo selective lithiation, enabling functionalization:

Key Findings from Superbase Reactions (LiDA-KOR):

Base SystemTemperatureElectrophileMajor ProductYieldDiastereoselectivitySource
LiDA-KOR/THF−78°CEpoxide derivativestrans-Pyrrolidines (e.g., 7a )66–83%>95% trans
LiTMP/BF₃·Et₂O−40°CAlkyl halidescis-Azetidines (e.g., 9a )25–47%85–90% cis

Quantum-chemical studies (B3LYP/6-31G(d,p)) confirm that LiDA-KOR promotes C4 lithiation, while BF₃ complexation shifts reactivity to C1, enabling divergent synthetic pathways .

Reductive Transformations

Reduction of intermediates derived from THIQ has been reported:

SubstrateReducing AgentConditionsProductYieldApplicationSource
Isoquinolinium saltsLiAlH₄THF, 0°C to rtN-Methyl-THIQ derivatives89–97%Alkaloid synthesis
Enamine intermediatesH₂/Pd-CEtOH, 50 psiSaturated THIQ analogs78%Bioactivity modulation

Photochemical Reactions

UV-induced cyclization has been employed for complex alkaloid synthesis:

Substrateλ (nm)SolventProductYieldNotesSource
Styryl-THIQ derivatives300MeCN/H₂OTetracyclic naphthoisoquinoline63%Regioselective [π2+π2]

Comparative Reactivity of THIQ Derivatives

The methyl and methoxy groups significantly alter reactivity compared to unsubstituted THIQ:

Reaction TypeUnsubstituted THIQ5,6,7,8-Tetramethoxy-2-methyl-THIQRationale
Lithiation selectivityC1 > C4C4 > C1 (with LiDA-KOR)Methoxy groups stabilize C4 anion
Oxidation rate (KMnO₄)t₁/₂ = 15 mint₁/₂ = 45 minElectron donation slows oxidation
Demethylation efficiency98% (BCl₃)85% (BCl₃)Steric hindrance at C5/C8

Scientific Research Applications

Medicinal Chemistry

Isoquinoline derivatives are known for their diverse pharmacological properties. The specific compound has been studied for its potential roles in:

  • Anticancer Activity : Research indicates that isoquinoline derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain isoquinoline derivatives can target histone deacetylases (HDACs), which play a crucial role in cancer progression.
  • Neuroprotective Effects : Some isoquinoline compounds have shown promise in neuroprotection against conditions like Parkinson's disease. They may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress .
  • Antimicrobial Properties : Isoquinoline derivatives have been explored for their antibacterial and antifungal activities. The methoxy groups enhance their interaction with microbial targets, making them effective against resistant strains .

Pharmacological Studies

Research has focused on the pharmacokinetics and pharmacodynamics of isoquinoline derivatives. Notable findings include:

  • Bioavailability : Studies suggest that the addition of methoxy groups can improve the bioavailability of isoquinoline compounds by enhancing their solubility in biological fluids .
  • Mechanism of Action : Investigations into the binding affinities of these compounds to various biological macromolecules (like proteins and nucleic acids) have provided insights into their mechanisms of action. For example, the interaction with HDACs has been linked to epigenetic modulation in cancer treatment .

Material Science Applications

Beyond biological applications, isoquinoline derivatives are also being explored in material science:

  • Organic Electronics : The unique electronic properties of isoquinolines make them suitable candidates for organic semiconductors. Their ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
  • Nanotechnology : Isoquinoline derivatives are being investigated for their potential use in nanomaterials due to their ability to form coordination complexes with metals. This property can be harnessed in catalysis and sensor development .

Case Studies

  • Histone Deacetylase Inhibition : A study published in the Journal of Biomolecular Structure & Dynamics highlighted the development of tetrahydroisoquinoline derivatives as selective HDAC8 inhibitors. These compounds exhibited significant antiproliferative effects on cancer cell lines, demonstrating their therapeutic potential against tumors .
  • Neuroprotective Research : Research conducted on the neuroprotective effects of isoquinoline derivatives indicated that they could mitigate neurodegeneration by reducing oxidative stress markers in animal models of Parkinson's disease.
  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of various isoquinoline derivatives against clinical isolates of bacteria and fungi. The results confirmed that certain compounds displayed potent antimicrobial activity, suggesting their potential as lead compounds for drug development.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects . Additionally, it may modulate neurotransmitter systems, contributing to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydroisoquinoline scaffold is highly versatile, with modifications in substitution patterns leading to distinct biological and chemical properties. Below is a detailed comparison of Weberine with analogous compounds:

Norweberine (1,2,3,4-Tetrahydro-5,6,7,8-Tetramethoxyisoquinoline)

  • Molecular formula: C₁₃H₁₉NO₄
  • Key difference : Lacks the methyl group at position 2.
  • Source : Found in Pachycereus weberi.
  • Biological relevance: Norweberine serves as the biosynthetic precursor to Weberine. The absence of the N-methyl group reduces its lipophilicity compared to Weberine, impacting bioavailability .

2-Chloro-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

  • Molecular formula: C₁₁H₁₄ClNO₂
  • Key difference : Contains only two methoxy groups (positions 6 and 7) and a chlorine atom at position 2.
  • Synthesis: Prepared via sodium hypochlorite-mediated chlorination of 6,7-dimethoxy-tetrahydroisoquinoline .
  • Application : Used as an intermediate in pharmaceutical synthesis due to its electrophilic reactivity .

Prisconnatanone E (1,2,3,4-Tetrahydro-2α-Hydroxy-5,6,7,8-Tetramethoxy-3β-Methylanthracene-9,10-Dione)

  • Molecular formula : C₁₉H₂₂O₇
  • Key difference: Anthracene-9,10-dione core instead of isoquinoline, with additional hydroxyl and methyl groups.
  • Source : Isolated from Prismatomeris connata roots.
  • Biological activity: Exhibits cytotoxicity against lung tumor cells (IC₅₀ = 12.5 μM) due to the anthraquinone moiety’s redox activity .

8,9,11,12-Tetramethoxy-2-Methyl-1,2,3,4-Tetrahydronaphtho[2,1-f]isoquinoline

  • Molecular formula: C₂₃H₂₇NO₄
  • Key difference : Fused naphthalene ring system increases aromaticity and steric bulk.
  • Synthesis : Achieved via photochemical cyclization and lithium aluminum hydride reduction .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Sources
Weberine Tetrahydroisoquinoline 5,6,7,8-OCH₃; 2-CH₃ 267.32 Cacti alkaloid; mp 165–166°C (HCl)
Norweberine Tetrahydroisoquinoline 5,6,7,8-OCH₃ 253.30 Biosynthetic precursor
2-Chloro-6,7-dimethoxy-THIQ Tetrahydroisoquinoline 6,7-OCH₃; 2-Cl 227.69 Pharmaceutical intermediate
Prisconnatanone E Tetrahydroanthraquinone 5,6,7,8-OCH₃; 2-OH; 3-CH₃ 354.38 Cytotoxic (lung cancer)
Naphtho-fused THIQ Naphtho-tetrahydroisoquinoline 8,9,11,12-OCH₃; 2-CH₃ 381.47 Anticancer research

Key Research Findings and Contrasts

Substituent Effects: The N-methyl group in Weberine enhances its stability and membrane permeability compared to Norweberine . Chlorination at position 2 (as in 2-chloro-6,7-dimethoxy-THIQ) introduces electrophilic reactivity, enabling cross-coupling reactions .

Biological Activity: Weberine’s tetramethoxy pattern is critical for alkaloid-receptor interactions in cacti defense mechanisms . Prisconnatanone E’s anthraquinone core confers redox-mediated cytotoxicity absent in isoquinoline analogs .

Synthetic Challenges: Fused naphtho-isoquinolines require photochemical steps for cyclization, complicating scalability . Incorrect structural assignments (e.g., initial misreporting of Weberine’s methoxy positions) highlight the need for rigorous NMR/ORD validation .

Biological Activity

Isoquinoline derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound 1,2,3,4-tetrahydro-5,6,7,8-tetramethoxy-2-methyl-isoquinoline (CAS No. 74046-24-5) is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula: C14H21NO4
  • Molecular Weight: 267.321 g/mol
  • CAS Number: 74046-24-5

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit antimicrobial properties against various pathogens. A study highlighted the effectiveness of several isoquinoline compounds against bacteria and fungi, suggesting that the presence of methoxy groups enhances their bioactivity .

Antioxidant Properties

Isoquinoline derivatives have also shown significant antioxidant activity. For instance, compounds with multiple methoxy substitutions demonstrated a higher capacity to scavenge free radicals compared to their unsubstituted counterparts. This property is crucial for developing agents that can combat oxidative stress-related diseases .

Neuroprotective Effects

Neuroprotective potential has been observed in isoquinoline derivatives. A specific study focused on the compound's ability to inhibit neurotoxicity induced by glutamate in neuronal cell lines. It was found that the compound could significantly reduce cell death and oxidative stress markers .

The biological activities of isoquinoline derivatives can be attributed to several mechanisms:

  • Receptor Modulation: Some derivatives act as antagonists or agonists at various neurotransmitter receptors, influencing dopaminergic and serotonergic systems.
  • Enzyme Inhibition: Isoquinolines have been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in catecholamine metabolism .
  • Antioxidant Mechanisms: The presence of methoxy groups contributes to enhanced electron donation capabilities, which are vital for scavenging free radicals .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various isoquinoline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the tetramethoxy-substituted isoquinolines exhibited potent inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Study 2: Neuroprotection

In vitro experiments demonstrated that 1,2,3,4-tetrahydro-5,6,7,8-tetramethoxy-2-methyl-isoquinoline significantly reduced glutamate-induced neurotoxicity in SH-SY5Y cells. The compound decreased reactive oxygen species (ROS) levels and increased cell viability compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantHigh free radical scavenging capacity
NeuroprotectiveReduced glutamate-induced cell death

Q & A

Q. What are the established synthetic routes for Isoquinoline, 1,2,3,4-tetrahydro-5,6,7,8-tetramethoxy-2-methyl-, and what are the critical reaction conditions?

The total synthesis of this compound involves a multi-step approach, often starting with methoxy-substituted benzaldehyde derivatives and employing cyclization strategies. A key method reported in the literature utilizes the Pictet-Spengler reaction for constructing the tetrahydroisoquinoline core, followed by regioselective methoxylation. For example, one route begins with 3,4,5-trimethoxybenzaldehyde and a methyl-substituted β-phenethylamine precursor. Cyclization under acidic conditions (e.g., HCl in ethanol) forms the tetrahydroisoquinoline scaffold. Subsequent oxidation and methylation steps introduce the remaining methoxy groups. Critical conditions include pH control during cyclization and the use of protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent undesired side reactions .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for confirming the substitution pattern of methoxy groups and the methyl substituent at position 2. For instance, the methyl group at C2 typically appears as a singlet (~δ 2.5–3.0 ppm) in 1^1H NMR, while methoxy groups resonate near δ 3.7–3.9 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 280 nm) is used to assess purity (>95%) and resolve regioisomeric impurities.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., C16_{16}H23_{23}NO4+_4^+ with m/z 294.1702) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Based on safety data sheets (SDS) of structurally similar tetrahydroisoquinolines:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis or weighing due to potential respiratory irritation (H335).
  • Storage: Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxylation be addressed during synthesis?

Regioselective introduction of methoxy groups requires strategic use of directing groups or temporary protecting strategies . For example:

  • Ortho-Directing Groups: Electron-donating substituents (e.g., -OMe) on the benzene ring can direct electrophilic substitution to specific positions.
  • Protection/Deprotection: Selective protection of hydroxyl groups (e.g., using acetyl or benzyl groups) prior to methylation ensures controlled methoxylation. Computational modeling (DFT calculations) can predict reactive sites, optimizing reaction conditions .

Q. How do structural modifications influence the compound’s biological activity, and what methodologies are used to assess this?

  • Structure-Activity Relationship (SAR) Studies: Derivatives with altered methoxy or methyl groups are synthesized and tested against biological targets. For example:
    • Antitumor Activity: Derivatives are screened using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). Substitution at C5 or C8 with electron-withdrawing groups (e.g., -NO2_2) has shown enhanced cytotoxicity .
    • Enzyme Inhibition: Competitive binding assays (e.g., fluorescence polarization) evaluate inhibition of kinases or proteases. The methyl group at C2 often enhances hydrophobic interactions with enzyme pockets .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in biological results may arise from variations in:

  • Purity: Impurities (e.g., regioisomers) can skew activity. Validate purity via HPLC and NMR before testing.
  • Assay Conditions: Differences in cell culture media, pH, or incubation times impact results. Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Solubility: Use co-solvents (e.g., DMSO) at non-toxic concentrations (<1% v/v) to ensure compound bioavailability .

Methodological Challenges and Solutions

Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

  • Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective cyclization, reducing racemization.
  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer, enhancing reaction efficiency and scalability. For example, a reported flow setup achieved 85% yield in Pictet-Spengler reactions compared to 65% in batch .

Q. How can computational tools aid in predicting spectroscopic profiles or bioactivity?

  • Density Functional Theory (DFT): Predicts NMR chemical shifts and IR vibrational modes with <5% deviation from experimental data. Software like Gaussian or ORCA is commonly used.
  • Molecular Docking: Tools like AutoDock Vina simulate ligand-protein interactions, identifying potential binding sites for the tetrahydroisoquinoline core. For instance, docking studies with topoisomerase II revealed hydrogen bonding with methoxy groups .

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